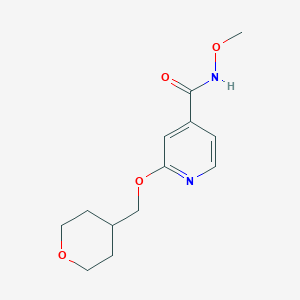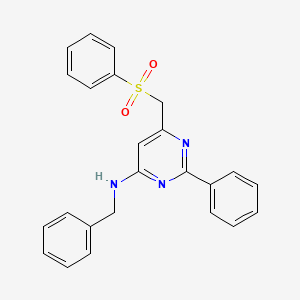
1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biochemical and pharmaceutical applications. The presence of the difluoromethyl group further enhances its chemical properties, making it a compound of interest in scientific research.
準備方法
The synthesis of 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and pyrazole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include carbonyldiimidazole and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
化学反応の分析
1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole or pyrazole rings, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
科学的研究の応用
1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
類似化合物との比較
1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(1H-imidazole-1-carbonyl)-1H-imidazole: This compound lacks the pyrazole ring and difluoromethyl group, making it less versatile in certain applications.
1-(difluoromethyl)-1H-pyrazol-3-amine: This compound lacks the imidazole ring, which may reduce its ability to interact with certain biological targets.
1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazole: This compound is structurally similar but may have different chemical properties due to variations in the substitution pattern.
特性
IUPAC Name |
[5-amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5O/c9-8(10)15-5(3-6(11)13-15)7(16)14-2-1-12-4-14/h1-4,8H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRNMFQAGNDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C2=CC(=NN2C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)
![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B2733139.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2733140.png)
![ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2733141.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2733147.png)


![8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2733151.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2733152.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2733153.png)

![4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2733158.png)
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2733159.png)
